molecular formula C13H19NO4 B182225 Tert-butyl 2-hydroxy-2-(4-hydroxyphenyl)ethylcarbamate CAS No. 126395-31-1

Tert-butyl 2-hydroxy-2-(4-hydroxyphenyl)ethylcarbamate

Cat. No. B182225
M. Wt: 253.29 g/mol
InChI Key: YGJBWOOFDAKLIF-UHFFFAOYSA-N
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Description

Tert-butyl 2-hydroxy-2-(4-hydroxyphenyl)ethylcarbamate is a chemical compound with the molecular formula C13H19NO4. It is related to other compounds such as tert-Butyl 2-hydroxy-2-(4-pyridinyl)ethylcarbamate and tert-Butyl ethyl (2-hydroxy-2-phenylethyl)carbamate .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-hydroxy-2-(4-hydroxyphenyl)ethylcarbamate can be analyzed based on its molecular formula C13H19NO4. Related compounds such as tert-Butyl [4-(2-hydroxyethyl)phenyl]carbamate have similar structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 2-hydroxy-2-(4-hydroxyphenyl)ethylcarbamate can be inferred from its molecular formula C13H19NO4. The molecular weight is 253.29 g/mol.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Related Compounds : Tert-butyl 2-hydroxy-2-(4-hydroxyphenyl)ethylcarbamate is used as an intermediate in the synthesis of various biologically active compounds, such as omisertinib (AZD9291). A study by Zhao et al. (2017) established a rapid synthetic method for a related compound, highlighting its importance in pharmaceutical research (Bingbing Zhao et al., 2017).

  • Structural Analysis and Crystallography : A study by Howie et al. (2011) analyzed the molecular structures of tert-butyl 2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates, derived from L-serine. This research is vital for understanding the structural aspects and potential applications of similar carbamates (R. A. Howie et al., 2011).

  • Photophysical Dynamics : Qian et al. (2007) studied compounds related to tert-butyl 2-hydroxy-2-(4-hydroxyphenyl)ethylcarbamate, focusing on their photophysical dynamics, which is significant for applications in materials science and photophysics (Yan Qian et al., 2007).

  • Hydrogen Bonding in Molecular Structure : Bai and Wang (2014) synthesized a compound related to tert-butyl 2-hydroxy-2-(4-hydroxyphenyl)ethylcarbamate and analyzed its intramolecular hydrogen bonding. This research contributes to our understanding of molecular interactions and stability (Xiao-Guang Bai & Ju-Xian Wang, 2014).

  • Organic Synthesis Building Blocks : Guinchard et al. (2005) described the synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which behave as N-(Boc)-protected nitrones. This research is significant for developing new methods in organic synthesis (Xavier Guinchard et al., 2005).

  • Enzymatic Kinetic Resolution : Piovan et al. (2011) conducted a study on the enzymatic kinetic resolution of a compound closely related to tert-butyl 2-hydroxy-2-(4-hydroxyphenyl)ethylcarbamate, emphasizing its potential in producing chiral compounds (Leandro Piovan et al., 2011).

  • Degradation Pathways in Environmental Applications : Stefan et al. (2000) and Thornton et al. (2020) investigated the degradation pathways of similar compounds in environmental contexts, such as the treatment of methyl tert-butyl ether and its fate in soil and groundwater. This research is critical for understanding the environmental impact and degradation processes of related carbamates (M. Stefan et al., 2000); (S. Thornton et al., 2020).

  • Ligand Properties in Metal Coordination : Formica et al. (2018) explored the coordination and photochemical properties of hydroxypyrazole-based ligands, which can be related to tert-butyl 2-hydroxy-2-(4-hydroxyphenyl)ethylcarbamate, demonstrating their potential as fluorescent sensors (M. Formica et al., 2018).

properties

IUPAC Name

tert-butyl N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-8-11(16)9-4-6-10(15)7-5-9/h4-7,11,15-16H,8H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJBWOOFDAKLIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-hydroxy-2-(4-hydroxyphenyl)ethylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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